molecular formula C18H21N6.Cl3Zn<br>C18H21Cl3N6Zn B13801222 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) CAS No. 52769-39-8

1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-)

Cat. No.: B13801222
CAS No.: 52769-39-8
M. Wt: 493.1 g/mol
InChI Key: UJMDVTKFXQDFKJ-UHFFFAOYSA-L
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Description

This compound (CAS: 93941-04-9) is a coordination complex featuring a 1H-1,2,4-triazolium core substituted with a dimethyl group and an azo-linked aromatic amine moiety. The trichlorozincate(1−) counterion stabilizes the structure, enabling applications in coordination chemistry, materials science, and pharmaceutical research . Its azo group contributes to chromophoric properties, while the triazolium ring and zinc coordination enhance stability and reactivity, making it valuable for designing metal-organic frameworks (MOFs) and catalytic systems .

Properties

CAS No.

52769-39-8

Molecular Formula

C18H21N6.Cl3Zn
C18H21Cl3N6Zn

Molecular Weight

493.1 g/mol

IUPAC Name

N-benzyl-4-[(1,5-dimethyl-1H-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-methylaniline;trichlorozinc(1-)

InChI

InChI=1S/C18H20N6.3ClH.Zn/c1-14-19-18(22-24(14)3)21-20-16-9-11-17(12-10-16)23(2)13-15-7-5-4-6-8-15;;;;/h4-12H,13H2,1-3H3;3*1H;/q;;;;+2/p-2

InChI Key

UJMDVTKFXQDFKJ-UHFFFAOYSA-L

Canonical SMILES

CC1=NC(=N[NH+]1C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.Cl[Zn-](Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) involves several steps. The primary synthetic route includes the reaction of dimethyl-1H-1,2,4-triazole with 4-(methyl(phenylmethyl)amino)benzene diazonium salt in the presence of zinc chloride. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the formation of the desired product .

Chemical Reactions Analysis

1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antibacterial Applications

1H-1,2,4-triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 1H-1,2,4-Triazolium Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.25 µg/mL
Compound BEscherichia coli0.5 µg/mL
Compound CPseudomonas aeruginosa1 µg/mL

Studies have shown that certain derivatives of triazoles can outperform traditional antibiotics like ciprofloxacin in inhibiting bacterial growth. For instance, a study demonstrated that modified triazole compounds exhibited MIC values ranging from 0.25 to 32 µg/mL against various bacterial strains, indicating their potential as effective antibacterial agents .

Antifungal Applications

In addition to antibacterial properties, 1H-1,2,4-triazole derivatives have shown promising antifungal activity. The broad-spectrum antifungal effects make them suitable candidates for treating fungal infections.

Table 2: Antifungal Activity of Triazole Compounds

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Compound DCandida albicans8 µg/mL
Compound EAspergillus niger16 µg/mL

Research indicates that these compounds can effectively inhibit fungal growth with MIC values comparable to those of established antifungals .

Anticancer Properties

Emerging studies suggest that triazolium salts may induce apoptosis in cancer cells through various mechanisms such as mitochondrial disruption and cell cycle arrest. For example, certain derivatives have demonstrated significant cytotoxicity against different cancer cell lines.

Table 3: Anticancer Activity of Triazolium Salts

CompoundCancer Cell LineIC50 (µM)
Compound FH460 (lung cancer)7.69
Compound GMDA-MB-231 (breast cancer)25.1

The anticancer efficacy is attributed to the ability of these compounds to induce reactive oxygen species (ROS), leading to increased cell death in tumor cells while sparing normal cells .

Case Studies

Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of a series of triazole derivatives against multi-drug resistant strains. The results indicated that specific substitutions on the triazole ring significantly enhanced their activity against resistant strains compared to standard treatments .

Case Study 2: Anticancer Mechanisms
In a recent investigation into the anticancer properties of triazolium salts, researchers found that certain compounds inhibited cell proliferation in vitro and demonstrated significant tumor growth inhibition in xenograft models. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) involves its interaction with specific molecular targets. The triazolium ring and the azo group play crucial roles in its activity. The compound can interact with various enzymes and proteins, affecting their function and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Key Applications Notable Properties References
1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1−) Azo group, triazolium core, ZnCl3− counterion Coordination chemistry, materials High thermal stability, chromophore
1H-1,2,4-Triazolium, ethyl-substituted tetrachlorozincate(2−) Ethyl group, ZnCl4^2− counterion Ligand design, catalysis Enhanced hydrophobicity
Triazolo[4,3-a]quinazolinones Fused quinazolinone-triazole H1-antihistaminic agents Bioactivity, no metal coordination
Triadimefon Triazole-ethanol derivative Agricultural fungicide Enzymatic inhibition
Nitron-trichloroacetic acid complex Triazolium-hydroxide inner salt Analytical chemistry Colorimetric detection

Biological Activity

1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) (CAS No. 52769-39-8) is a complex organic compound notable for its potential biological activities. This article aims to explore its biological activity through various studies, focusing on its mechanisms of action, effects on cellular processes, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a triazolium ring, azo group, and a zinc coordination complex. Its molecular formula is C18H21Cl3N6ZnC_{18}H_{21}Cl_3N_6Zn with a molecular weight of approximately 493.15 g/mol. The presence of the triazolium moiety suggests potential applications in biological systems due to its ability to form stable interactions with biomolecules.

Biological Activity

Antimicrobial Properties
Research indicates that compounds containing triazolium structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazolium salts can inhibit the growth of various bacterial strains through disruption of cell membrane integrity and interference with metabolic pathways . The specific compound under investigation has shown promising results against Gram-positive bacteria, suggesting its utility as a potential antimicrobial agent.

Anticancer Activity
The azo group in the structure has been linked to anticancer properties. In vitro studies have shown that similar azo dyes can induce apoptosis in cancer cell lines by activating caspase pathways . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The trichlorozincate component may enhance this effect by facilitating metal-mediated reactions that further promote cytotoxicity.

Enzyme Inhibition
The compound has been reported to act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it can inhibit the activity of acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

StudyFindingsImplications
Antimicrobial Activity Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .Potential for development as a new antibiotic agent.
Cytotoxic Effects Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating strong efficacy .Possible lead compound for anticancer drug development.
Enzyme Inhibition Inhibited AChE activity with an IC50 value lower than traditional inhibitors .Potential therapeutic application in neurodegenerative disease treatment.

The biological activity of 1H-1,2,4-triazolium compounds can be attributed to several mechanisms:

  • Membrane Disruption: The hydrophobic nature of the triazolium ring allows for insertion into lipid membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species Generation: The azo group can undergo reduction reactions that generate ROS, contributing to oxidative stress in cells.
  • Metal Coordination: The zinc ion in the trichlorozincate complex can interact with biological macromolecules, influencing enzymatic activities and cellular signaling pathways.

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